molecular formula C6H13NO B13011480 2-(Oxetan-2-yl)propan-1-amine

2-(Oxetan-2-yl)propan-1-amine

Cat. No.: B13011480
M. Wt: 115.17 g/mol
InChI Key: ZNZSBHPOBFRDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxetan-2-yl)propan-1-amine is an organic compound characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-2-yl)propan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method starts with the cyclization of an epoxide to form the oxetane ring. For example, (S)-2-((benzyloxy)methyl)oxirane can undergo a ring expansion to form the oxetane. The nitrogen of the amine group is then introduced using sodium azide, and the azide intermediate is reduced to provide the amine group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of safer and more efficient reagents and catalysts to minimize hazards and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The amine group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

2-(Oxetan-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxetan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-2-yl)propan-1-amine is unique due to its specific combination of the oxetane ring and the propan-1-amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-(oxetan-2-yl)propan-1-amine

InChI

InChI=1S/C6H13NO/c1-5(4-7)6-2-3-8-6/h5-6H,2-4,7H2,1H3

InChI Key

ZNZSBHPOBFRDSM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.